molecular formula C22H31NO4 B040370 Fedotozine CAS No. 123618-00-8

Fedotozine

Cat. No.: B040370
CAS No.: 123618-00-8
M. Wt: 373.5 g/mol
InChI Key: MVKIWCDXKCUDEH-QFIPXVFZSA-N
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Mechanism of Action

Target of Action

Fedotozine is an opioid drug that acts as a peripherally specific selective κ1-opioid receptor agonist, with a preference for the κ1A subtype . The κ1-opioid receptors are primarily found in the peripheral nervous system and are involved in pain modulation.

Mode of Action

This compound interacts with its target, the κ1-opioid receptors, to exert its effects. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to pain modulation. Activation of the κ1-opioid receptors can lead to decreased perception of pain, particularly in the gastrointestinal tract

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. In animal studies, it was found that plasma concentrations in dogs receiving this compound administered orally were below the detection limit. Tissue concentrations in the muscle and mucosal layers of the gut were above 1 μg g −1 . This suggests that this compound may have a high distribution at the target organ, which could contribute to its peripheral activity .

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include factors such as diet, other concurrent medications, and individual genetic variations in drug metabolism enzymes . .

Biochemical Analysis

Biochemical Properties

Fedotozine interacts with κ 1 -opioid receptors, showing a preference for the κ 1A subtype . It binds to these receptors in mouse brain membranes . The nature of these interactions is likely to involve the formation of non-covalent bonds between the drug and the receptor, leading to changes in the receptor’s conformation and subsequent activation or inhibition of downstream signaling pathways.

Cellular Effects

This compound has been shown to have effects on gastrointestinal motility in dogs . It stimulates antral and small intestinal motility at certain doses, and these effects are thought to be mediated through peripheral opiate receptors . It also appears to alter the processing of visceral sensations along nerve pathways originating from the gut, thereby influencing the perception of gut stimuli at the brain level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with κ 1 -opioid receptors. As a κ 1 -opioid receptor agonist, this compound binds to these receptors, leading to their activation . This activation can then influence downstream signaling pathways, potentially leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in fasted dogs, this compound at certain doses stimulated antral motility, while at higher doses it inhibited antral motility . These effects were sustained and potent, indicating that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound at doses of 1 and 2 mg/kg stimulated antral motility, while at a dose of 5 mg/kg, it inhibited antral motility . This suggests that the effects of this compound can be dose-dependent.

Metabolic Pathways

Given its role as a κ 1 -opioid receptor agonist, it is likely that it interacts with enzymes and cofactors involved in opioid signaling pathways .

Transport and Distribution

It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and then distributed to various tissues via the bloodstream.

Subcellular Localization

Given its role as a κ 1 -opioid receptor agonist, it is likely that it localizes to the cell membrane, where opioid receptors are typically found .

Preparation Methods

Chemical Reactions Analysis

Fedotozine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fedotozine has been studied for its potential therapeutic applications in various fields:

Properties

IUPAC Name

(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKIWCDXKCUDEH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318556
Record name Fedotozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123618-00-8
Record name Fedotozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123618-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedotozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedotozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDOTOZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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